(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid
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Overview
Description
B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid: is a boronic acid derivative that features a fused imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazo[1,2-a]pyridine ring system.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the desired heterocyclic structure.
Oxidative Coupling: This method involves the coupling of suitable substrates under oxidative conditions to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the boronic acid moiety, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazo[1,2-a]pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Transition Metal Catalysts: These are often used in the functionalization of the imidazo[1,2-a]pyridine scaffold.
Metal-Free Oxidation: This method employs oxidizing agents to modify the compound without the need for metal catalysts.
Photocatalysis: Light-induced reactions can be used to functionalize the compound under mild conditions.
Major Products Formed:
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The imidazo[1,2-a]pyridine ring system can interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
7-Methylimidazo[1,2-a]pyridine: This compound shares the imidazo[1,2-a]pyridine core but lacks the boronic acid functionality.
6-Borono-7-methylimidazo[1,2-a]pyridine: This compound is structurally similar but differs in the position of the boronic acid group.
Uniqueness: B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid is unique due to the presence of both the imidazo[1,2-a]pyridine ring system and the boronic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C8H9BN2O2 |
---|---|
Molecular Weight |
175.98 g/mol |
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-6-5-11-3-2-7(9(12)13)4-8(11)10-6/h2-5,12-13H,1H3 |
InChI Key |
YYKDSHVFTQJGFR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=NC(=CN2C=C1)C)(O)O |
Origin of Product |
United States |
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